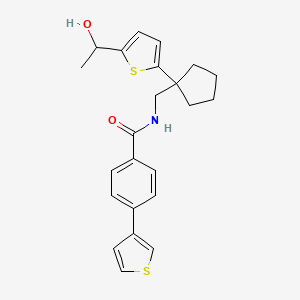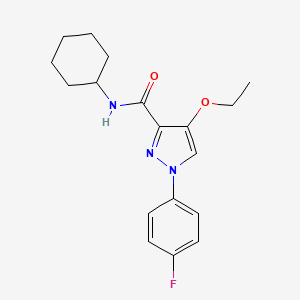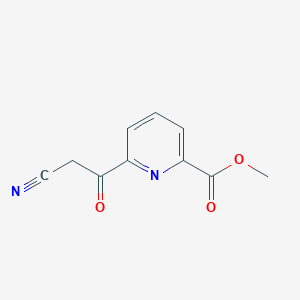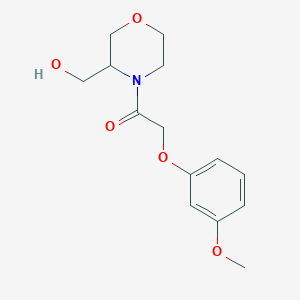![molecular formula C10H16ClN B2973828 (1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2445750-79-6](/img/structure/B2973828.png)
(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.0^2,6]dec-8-en-3-amine;hydrochloride, also known as (+)-Bicuculline, is a potent antagonist of GABA-A receptors. It is a bicyclic compound that has been widely used in the field of neuroscience to study the role of GABA-A receptors in neuronal signaling.
Scientific Research Applications
Synthesis and Characterization
- Tricyclic compounds, including variants of adamantan-amine and amantadine, have been synthesized and characterized for their potential in biological applications. The studies have focused on understanding the interaction of these compounds with metals of biological interest, revealing their potential in forming metal complexes through spectroscopic techniques. This highlights their relevance in fields such as medicinal chemistry and material science (Sultana et al., 2014).
Chemical Properties and Reactivity
- Research on the most twisted amide, a tricyclic compound, has elucidated its unique chemical properties and reactivity. These studies demonstrate the compound's potential as a template for synthesizing novel chemical entities with interesting biological activities, showcasing its versatility in organic synthesis (Kirby et al., 2001).
Potential Antiviral Applications
- Novel tricyclic compounds with unique amine moieties have been designed and prepared, showing potent anti-influenza A virus activity. This indicates their promise as novel antiviral agents, which could be explored further for therapeutic applications (Oka et al., 2001).
Transition-State Mimicry
- Tricyclic amides have been synthesized and investigated for their potential as transition-state mimics for cis-trans interconversion, important in enzyme-catalyzed reactions related to peptide and protein folding. This could have implications for understanding biochemical pathways and designing inhibitors (Komarov et al., 2015).
Catalytic Applications
- The synthesis of tricyclic guanidines and their application as catalysts in organic synthesis have been explored. These compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), demonstrate high catalytic efficiency in various reactions, suggesting their utility in green chemistry and sustainable processes (Kiesewetter et al., 2009).
Antimicrobial and Antiviral Potency
- The synthesis and evaluation of biologically active polycycloalkanes, including tricyclic amine derivatives, have shown significant antiviral activities. These studies indicate the potential of tricyclic compounds in developing new antimicrobial and antiviral drugs (Aigami et al., 1976).
properties
IUPAC Name |
(1R,2S,3R,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRIGVBJOCQJAF-DGAONVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)




